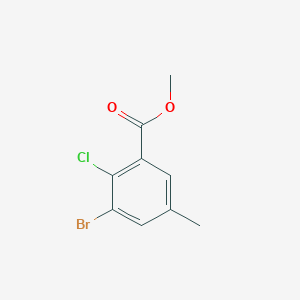

Methyl 3-bromo-2-chloro-5-methylbenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

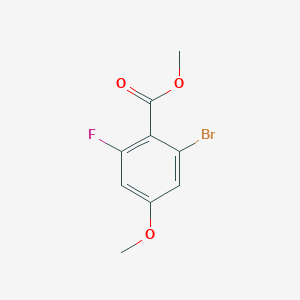

Methyl 3-bromo-2-chloro-5-methylbenzoate, also known as BMCM, is a chemical compound that belongs to the class of benzoic acid esters. It has a CAS Number of 2092209-00-0 and a molecular weight of 263.52 . It is widely used as an intermediate for the synthesis of pharmaceuticals and agrochemicals due to its high reactivity and versatile functional group chemistry.

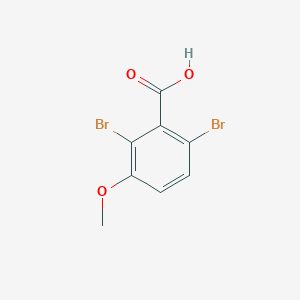

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code1S/C9H8BrClO2/c1-5-3-6 (9 (12)13-2)8 (11)7 (10)4-5/h3-4H,1-2H3 . This indicates that the molecule consists of a benzoic acid ester core with bromo, chloro, and methyl substituents at the 3rd, 2nd, and 5th positions, respectively. Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen

Environmental and Health Impacts of Halogenated Compounds

Toxicity Profiles of Brominated and Chlorinated Compounds : A study reviewed the health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), suggesting that these brominated compounds share similar toxicity profiles with their chlorinated homologs, underlining the importance of further research in assessing the potential risks associated with exposure (Birnbaum, Staskal, & Diliberto, 2003).

Occurrence and Behavior of Halogenated Compounds in Environments : Another review focused on the occurrence, fate, and behavior of parabens (including halogenated variants) in aquatic environments, indicating the persistence and ubiquity of such compounds due to their widespread use and continuous introduction into the environment (Haman, Dauchy, Rosin, & Munoz, 2015).

Applications in Chemical and Material Sciences

Electrochemical Applications : Research on the use of haloaluminate room-temperature ionic liquids (RTILs), including those involving brominated and chlorinated compounds, for electroplating and energy storage highlights the ongoing innovation in using complex halogenated chemicals for advanced material science applications (Tsuda, Stafford, & Hussey, 2017).

Adsorption and Environmental Remediation : Studies on low-cost adsorbents for removing dyes and pollutants from water often involve understanding the interactions between halogenated compounds and adsorbent materials, shedding light on methods for mitigating environmental pollution (Rafatullah, Sulaiman, Hashim, & Ahmad, 2010).

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 3-bromo-2-chloro-5-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-5-3-6(9(12)13-2)8(11)7(10)4-5/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEUMBVBWQDVRKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.